molecular formula C14H11ClN4O2 B081771 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole CAS No. 10480-24-7

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole

Cat. No. B081771
CAS RN: 10480-24-7
M. Wt: 302.71 g/mol
InChI Key: KCDARQHVWXTOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a chemical compound that belongs to the class of triazoles. It is a highly reactive compound that has been widely used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.

Biochemical And Physiological Effects

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in lab experiments is its high reactivity. This compound reacts quickly with other compounds, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to cells and can cause cell death if not used properly.

Future Directions

There are many future directions for the use of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, this compound could be used as a tool for studying other diseases and for developing new diagnostic tools.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a complex process that involves several steps. The most common method for synthesizing this compound is the Huisgen cycloaddition reaction. In this reaction, 1,3-dipolar cycloaddition occurs between an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is catalyzed by a copper (I) catalyst, which is essential for the reaction to occur.

Scientific Research Applications

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been widely used in scientific research for various purposes. It has been used as a tool for studying enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV.

properties

CAS RN

10480-24-7

Product Name

1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole

InChI

InChI=1S/C14H11ClN4O2/c15-11-4-6-12(7-5-11)18-14(9-16-17-18)10-2-1-3-13(8-10)19(20)21/h1-8,14H,9H2

InChI Key

KCDARQHVWXTOBW-UHFFFAOYSA-N

SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

synonyms

1-(4-Chlorophenyl)-4,5-dihydro-5-(3-nitrophenyl)-1H-1,2,3-triazole

Origin of Product

United States

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